1-Chloro-5-methylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-methylhexan-2-ol is an organic compound with the molecular formula C7H15ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexan-2-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{5-methylhexan-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of 5-methylhexan-2-one or 5-methylhexanal.
Reduction: Formation of 5-methylhexane.
Substitution: Formation of 5-methylhexan-2-ol or 1-amino-5-methylhexan-2-ol.
Scientific Research Applications
1-Chloro-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-5-methylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
- 1-Chloro-2-methylhexan-2-ol
- 1-Chloro-3-methylhexan-2-ol
- 1-Chloro-4-methylhexan-2-ol
Comparison: 1-Chloro-5-methylhexan-2-ol is unique due to the position of the chlorine atom and the hydroxyl group on the hexane backbone. This specific arrangement influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity towards nucleophiles and oxidizing agents.
Properties
IUPAC Name |
1-chloro-5-methylhexan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDANNMZNVMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.